molecular formula C5H8BrN B15124921 6-Bromo-3-azabicyclo[3.1.0]hexane

6-Bromo-3-azabicyclo[3.1.0]hexane

Cat. No.: B15124921
M. Wt: 162.03 g/mol
InChI Key: UMKRSNXAKMSWQP-UHFFFAOYSA-N
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Description

Significance of the 3-Azabicyclo[3.1.0]hexane Core Structure in Advanced Chemical Synthesis

The 3-azabicyclo[3.1.0]hexane skeleton is a prominent structural motif found in a wide array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. bohrium.comnih.govnih.govresearchgate.net Its rigid, conformationally constrained structure is highly sought after in drug design as it can lead to improved binding affinity and selectivity for biological targets. This scaffold is considered a valuable building block in both medicinal chemistry and organic synthesis due to its versatile nature. bohrium.combeilstein-journals.org

The inherent structural features of the 3-azabicyclo[3.1.0]hexane core have led to its incorporation into various therapeutic agents. For example, it forms the basis for potent gyrase inhibitors and dipeptidyl peptidase-IV (DPP-IV) inhibitors. beilstein-journals.orgresearchgate.net The development of synthetic methodologies to access this bicyclic system has been an active area of research, with numerous strategies employing both transition-metal-catalyzed and metal-free reactions. bohrium.comresearchgate.net The ability to construct and functionalize this scaffold efficiently is crucial for the exploration of new chemical space and the discovery of novel bioactive molecules. bohrium.com

Rationale for Bromine Functionalization at the C-6 Position in Azabicyclo[3.1.0]hexane Systems

The introduction of a bromine atom at the C-6 position of the 3-azabicyclo[3.1.0]hexane ring system is a strategic decision in synthetic chemistry, creating a versatile intermediate for further molecular elaboration. The compound tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate, a protected form of 6-bromo-3-azabicyclo[3.1.0]hexane, serves as a key building block in the synthesis of more complex molecules.

A significant application of this bromo-functionalized intermediate is in the synthesis of BET (Bromodomain and Extra-Terminal) inhibitors, which are being investigated for their potential in oncology. The bromine atom at the C-6 position acts as a chemical handle, allowing for a variety of subsequent chemical transformations. This position is noted for its versatility, enabling diverse functionalization that is critical for drug discovery and the optimization of lead compounds. The carbon-bromine bond can participate in a range of cross-coupling reactions, nucleophilic substitutions, and other transformations, making this compound a valuable precursor for generating libraries of compounds for biological screening.

Overview of Research Trajectories for Halogenated Azabicyclo[3.1.0]hexanes

The functionalization of the 3-azabicyclo[3.1.0]hexane scaffold with halogens is a key strategy in the development of new therapeutic agents. researchgate.net Research in this area has explored the incorporation of various halogens, each imparting distinct properties to the resulting molecules.

Fluorinated derivatives, for instance, are of particular interest in medicinal chemistry. The introduction of fluorine or fluorine-containing groups can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles. researchgate.net

Chlorinated analogs have also been investigated, with compounds like (1s,5r)-3-(3-chloropropyl)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane being synthesized as intermediates for dopamine (B1211576) D3 receptor modulators. google.com These modulators have potential applications in the treatment of various central nervous system disorders.

The bromo-substituted derivatives, as discussed, are highly valued for their synthetic utility. The reactivity of the C-Br bond makes them ideal for constructing complex molecular architectures. This is exemplified by their use in the synthesis of potent gyrase inhibitors like Trovafloxacin. beilstein-journals.org

Data Tables

Table 1: Selected Halogenated 3-Azabicyclo[3.1.0]hexane Derivatives and Their Applications

Compound NameHalogenApplication/Significance
tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylateBromineIntermediate for BET inhibitors in oncology
(1s,5r)-3-(3-chloropropyl)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexaneChlorineIntermediate for dopamine D3 receptor modulators google.com
Fluorinated 3-azabicyclo[3.1.0]hexanesFluorineUsed to improve metabolic stability and lipophilicity in drug candidates researchgate.net
TrovafloxacinFluorinePotent gyrase inhibitor with a 3-azabicyclo[3.1.0]hexane core beilstein-journals.org

Properties

Molecular Formula

C5H8BrN

Molecular Weight

162.03 g/mol

IUPAC Name

6-bromo-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C5H8BrN/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2H2

InChI Key

UMKRSNXAKMSWQP-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2Br)CN1

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Bromo 3 Azabicyclo 3.1.0 Hexane and Its Derivatives

Direct Halogenation Strategies

The direct introduction of a bromine atom onto the pre-formed 3-azabicyclo[3.1.0]hexane skeleton is a primary consideration for the synthesis of its 6-bromo derivative. This approach hinges on achieving both stereoselectivity and regioselectivity to ensure the bromine is installed at the correct position (C6) and with the desired spatial orientation (exo or endo).

Stereoselective Bromination of 3-Azabicyclo[3.1.0]hexane Precursors

Achieving stereoselectivity in the bromination of the bicyclic system is critical. While methods for the direct bromination of the unsubstituted 3-azabicyclo[3.1.0]hexane core are not extensively documented in the reviewed literature, related precedents offer insight. For instance, the stereoselective bromination of dehydroamino acids can be controlled to proceed with either retention or inversion of the olefin geometry, a principle that could be adapted to precursors of the target bicyclic system. researchgate.net

In other related systems, such as the synthesis of 1-azabicyclo[3.1.0]hexanes, stereocontrol has been achieved through the stereospecific cyclization of an aziridine (B145994) onto a β-bromoacrylate, which effectively introduces the pyrrolidine (B122466) ring. researchgate.net Another strategy involves initiating cyclization with a bromine source like N-bromosuccinimide (NBS). The intramolecular oxidative cycloamination of aziridine-containing olefins, initiated by NBS, can produce bicyclic enamines, demonstrating how bromination can be coupled with ring formation. researchgate.net For the analogous 3-oxabicyclo[3.1.0]hexane system, reduction of the 6,6-dibromo precursor can yield mixtures of exo- and endo-6-bromo isomers, with the stereoselectivity being highly dependent on the reducing agent used. rsc.org

Regioselective Bromination Approaches

Regioselectivity ensures that bromination occurs specifically at the C6 position of the cyclopropane (B1198618) ring. The literature points to several strategies where halogenation is a key step in forming the bicyclic system, often with inherent regiocontrol. A chemodivergent protocol using N-allyl enamines, mediated by copper and controlled by the choice of halide reagent, can lead to the formation of 3-azabicyclo[3.1.0]hex-2-enes. rsc.orgrsc.org This method involves a proposed bromine-transfer and radical cyclization mechanism where the N-allyl enamine acts as both a bromine acceptor and donor. rsc.org

While direct regioselective bromination of the final bicyclic core is challenging, an alternative is to build the molecule from precursors that already contain the necessary halogen. For example, syntheses have been developed starting from 1,1,2-tribromo-2-phenylcyclopropane, which is then used in subsequent cycloaddition reactions. beilstein-journals.orgnih.gov This circumvents the need for a late-stage, and potentially unselective, bromination step.

Cycloaddition-Based Syntheses

Cycloaddition reactions represent a powerful and widely employed strategy for the atom-economical construction of the 3-azabicyclo[3.1.0]hexane framework, often with exceptional control over stereochemistry.

[3+2] Cycloaddition Reactions Leading to 3-Azabicyclo[3.1.0]hexane Frameworks

The [3+2] dipolar cycloaddition is a cornerstone for synthesizing 3-azabicyclo[3.1.0]hexane derivatives. researchgate.netnih.gov This reaction class involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring.

A highly effective manifestation of the [3+2] cycloaddition involves the reaction of azomethine ylides with cyclopropenes. beilstein-journals.orgresearchgate.net The high ring strain of cyclopropenes makes them excellent dipolarophiles. Azomethine ylides, which serve as the 1,3-dipole, can be generated in situ from various sources, such as the thermal decarboxylation of α-amino acids with carbonyl compounds.

A reliable method involves reacting a stable azomethine ylide, the protonated form of Ruhemann's purple, with various 3-substituted and 3,3-disubstituted cyclopropenes. beilstein-journals.org This approach affords bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields and with high diastereofacial selectivity. beilstein-journals.org The reaction conditions can be optimized by screening solvents, with aprotic solvents like acetonitrile (B52724) and 1,4-dioxane (B91453) often providing the best results. beilstein-journals.orgnih.gov

Table 1: [3+2] Cycloaddition of Azomethine Ylide with Cyclopropenes

Dipole PrecursorDipolarophileSolventTemp. (°C)Yield (%)Reference
Ruhemann's Purple3-Methyl-3-phenylcyclopropeneAcetonitrile6570 beilstein-journals.orgnih.gov
Ruhemann's Purple1,2-Diphenylcyclopropene1,4-Dioxane6578 beilstein-journals.org
Ruhemann's Purple3-Allyl-3-methyl-1,2-diphenylcyclopropene1,4-Dioxane6591 beilstein-journals.org

This table presents selected research findings and is not exhaustive.

The introduction of transition metal catalysts, particularly copper, has revolutionized the [3+2] cycloaddition approach, enabling highly enantioselective syntheses. beilstein-journals.orgresearchgate.net Copper(I) complexes, in conjunction with chiral ligands, can catalyze the asymmetric 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes. researchgate.net

A notable example is the use of a chiral Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex. This catalytic system facilitates the desymmetrization of prochiral cyclopropenes, leading to the formation of complex 3-azabicyclo[3.1.0]hexane derivatives with up to five contiguous stereogenic centers. researchgate.net These reactions proceed with excellent yields and enantioselectivities, often producing a single isomer from the reaction mixture. researchgate.net This method demonstrates high functional group tolerance, accommodating various substituents on the cyclopropene (B1174273) ring. researchgate.net Subsequent diastereoselective reduction of the resulting C=N bond in 3-azabicyclo[3.1.0]hex-2-enes, for example with NaBH₃CN, can yield the saturated 3-azabicyclo[3.1.0]hexane core as a single stereoisomer. acs.org

Table 2: Copper-Catalyzed Asymmetric [3+2] Cycloaddition

Azomethine Ylide PrecursorCyclopropeneCatalyst SystemYield (%)ee (%)Reference
Glycine Ester Imine1-Carbomethoxy-1-phenylcyclopropeneCu(CH₃CN)₄BF₄ / Ph-Phosferrox9997 researchgate.net
Glycine Ester Imine1-Cyano-1-phenylcyclopropeneCu(CH₃CN)₄BF₄ / Ph-Phosferrox98>99 researchgate.net
Glycine Ester Imine1-(N,N-dimethylcarbamoyl)-1-phenylcyclopropeneCu(CH₃CN)₄BF₄ / Ph-Phosferrox99>99 researchgate.net

This table presents selected research findings and is not exhaustive. 'ee' denotes enantiomeric excess.

Intramolecular Cyclopropanation Strategies

Intramolecular cyclopropanation represents a primary strategy for constructing the 3-azabicyclo[3.1.0]hexane framework. These methods typically involve the formation of the three-membered cyclopropane ring from a pre-formed five-membered pyrrolidine ring or a concerted formation of both rings from an acyclic precursor.

One prominent approach involves the transition-metal-catalyzed decomposition of a diazo compound tethered to an alkene. For instance, rhodium-alkylcarbenes generated from diazo precursors can undergo intramolecular alkene cyclopropanation to furnish the azabicyclic core in good to high yields. researchgate.net Similarly, copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates has been reported as an effective method. bohrium.com

Another innovative strategy is the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. In this method, a suitably substituted vinyl cyclopropanecarboxamide (B1202528) undergoes an intramolecular Michael-type addition in the presence of a strong base, such as potassium tert-butoxide, to yield the 3-azabicyclo[3.1.0]hexan-2-one structure. nih.gov This approach provides a metal-free alternative for constructing the bicyclic system.

Method Catalyst/Reagent Substrate Type Key Features Reference
Carbene AdditionRhodium(II) acetateα-Diazoamide with alkene tetherRh-alkylcarbene mediated C-H insertion researchgate.net
Domino ReactionCopper(I) bromideN-allyl enamine carboxylateCopper-mediated cyclopropanation bohrium.com
Michael AdditionPotassium tert-butoxide (t-BuOK)Vinyl cyclopropanecarboxamideBase-promoted, metal-free cyclization nih.gov

Radical Cyclization Protocols

Radical cyclizations have emerged as a powerful tool for synthesizing complex cyclic systems under mild conditions. These reactions often proceed through cascade mechanisms, allowing for the rapid construction of molecular complexity from simple precursors.

Photoredox-Catalyzed Radical Cyclization

Visible-light photoredox catalysis has enabled a variety of radical-mediated transformations for building the 3-azabicyclo[3.1.0]hexane scaffold. These methods leverage the ability of a photocatalyst to generate radical intermediates from stable precursors upon light irradiation.

One such strategy involves a (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.govresearchgate.net Using an organic dye (e.g., 4CzIPN) or an iridium-based photocatalyst, a radical is generated from the aminocyclopropane, which then adds to the cyclopropene. The subsequent cascade of events leads to the formation of the bicyclo[3.1.0]hexane core with three contiguous stereocenters. nih.gov

Another approach is the divergent radical cascade annulation of 1,6-enynes. iu.edunih.gov While often used for synthesizing the related 3-azabicyclo[4.1.0]heptane systems, the underlying principle is relevant. A photocatalyst generates a pyridine (B92270) N-oxy radical that adds to the alkyne portion of the 1,6-enyne, creating a vinyl radical. This intermediate then undergoes a 5-exo-trig cyclization followed by a radical cyclopropanation to build the fused bicyclic system. iu.edu A similar one-pot process involves the radical addition of α-bromo-β-keto esters to olefins, followed by cyclization to form the bicyclic cyclopropane. researchgate.net

Catalyst Substrate Types Initiation Key Mechanism Reference
Ir(dF(CF3)ppy)2(dtbbpy)PF6Cyclopropene, AminocyclopropaneBlue LED irradiationRadical-polar crossover (3+2) annulation nih.govresearchgate.net
4CzTPNAlkene-substituted β-ketoesterBlue LED irradiationRadical redox cyclization nih.gov
Acridinium Photocatalyst1,6-Enyne, Pyridine N-oxideBlue LED irradiationVinyl radical cascade annulation iu.edunih.gov

Other Radical-Mediated Annulation Routes

Beyond photoredox catalysis, radical cyclizations can be initiated by chemical oxidants. A notable example is the copper-mediated intramolecular oxidative cyclization. In this method, a Michael addition of an allylamine (B125299) to an allene (B1206475) is followed by a copper-catalyzed intramolecular oxidative carbanion 5-exo-trig radical cyclization. researchgate.net This sequence efficiently produces highly substituted 3-azabicyclo[3.1.0]hexane derivatives in moderate to high yields. researchgate.net This process demonstrates the utility of single electron transfer (SET) oxidative systems in forging the complex bicyclic structure without the need for light. researchgate.net

Organometallic Approaches

Organometallic reagents and catalysts provide a versatile platform for the synthesis and functionalization of the 3-azabicyclo[3.1.0]hexane core, enabling unique bond formations that are otherwise challenging.

Cyclopropylmagnesium Carbenoid Insertions

A highly effective method for constructing the 3-azabicyclo[3.1.0]hexane skeleton involves the intramolecular C-H insertion of a cyclopropylmagnesium carbenoid. researchgate.net This strategy begins with a 1-chlorocyclopropyl p-tolyl sulfoxide (B87167) bearing an N,N-disubstituted aminomethyl group. Treatment of this precursor with isopropylmagnesium chloride (i-PrMgCl) generates a magnesium carbenoid intermediate. This reactive species then undergoes a 1,5-C-H insertion into a C-H bond adjacent to the nitrogen atom, directly yielding the 3-azabicyclo[3.1.0]hexane ring system with yields reported up to 94%. researchgate.net

Palladium-Catalyzed C-H Functionalization-Addition Sequences

Palladium catalysis has been instrumental in the late-stage functionalization of the pre-formed 3-azabicyclo[3.1.0]hexane scaffold, particularly through transannular C-H activation. nih.gov This approach allows for the introduction of aryl or other functional groups at specific C-H bonds that are remote from the nitrogen atom. nih.gov

The reaction typically requires a directing group (DG) temporarily installed on the nitrogen atom. nih.govnih.gov In the presence of a palladium catalyst, such as Pd(OAc)₂, the directing group coordinates to the metal center and positions it to selectively cleave a specific C-H bond via a concerted metalation-deprotonation pathway, even when the required boat conformation of the ring is not the most stable. nih.gov The resulting palladacycle then reacts with an aryl halide to install the new substituent. The use of specialized ligands, like pyridine- and quinoline-carboxylates, has been shown to significantly improve reaction rates and yields. nih.gov

Furthermore, enantioselective Pd(0)-catalyzed C-H functionalization of the cyclopropane ring itself has been achieved. acs.org Using a chiral diazaphospholane ligand, trifluoroacetimidoyl chlorides can be used as electrophilic partners to functionalize a cyclopropyl (B3062369) C-H bond, leading to chiral, densely substituted 3-azabicyclo[3.1.0]hexanes. acs.org

Catalyst System Reaction Type Substrate Key Features Reference
Pd(OAc)₂ / Directing GroupTransannular C-H ArylationN-protected 3-azabicyclo[3.1.0]hexaneSelective functionalization of remote C-H bonds nih.govnih.gov
Pd(0) / Chiral LigandEnantioselective C-H Functionalization3-azabicyclo[3.1.0]hexaneAsymmetric functionalization of cyclopropyl C-H acs.org

Functional Group Interconversion and Derivatization from Related Precursors

The synthesis of 6-bromo-3-azabicyclo[3.1.0]hexane can be effectively achieved through the chemical manipulation of pre-existing bicyclic frameworks. These methods often involve the selective modification of functional groups on analogous structures to introduce the desired bromine substituent and the core azabicyclo[3.1.0]hexane skeleton.

Reduction of Dibrominated Analogues (e.g., 6,6-dibromo-3-oxabicyclo[3.1.0]hexane)

A prominent strategy for the synthesis of this compound involves the selective monodebromination of a corresponding gem-dibromo precursor. While direct literature on the reduction of 6,6-dibromo-3-azabicyclo[3.1.0]hexane is limited, a closely related analogue, 6,6-dibromo-3-oxabicyclo[3.1.0]hexane, has been successfully reduced to its monobrominated derivatives. This transformation provides a strong model for the synthesis of the target compound.

The reduction of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane has been accomplished using various reducing agents, with the choice of reagent significantly influencing the stereoselectivity of the product mixture, yielding either the exo- or endo-6-bromo isomer. rsc.org

Key findings from the reduction of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane are summarized below:

Reducing AgentSolventProduct Ratio (exo:endo)Observations
Zinc-Acetic Acid-62 : 38Selective removal of the endo-bromine is favored.
Zinc-Ethanolic Potassium Hydroxide (B78521)Ethanol3 : 1Increased selectivity for the exo-isomer compared to acidic conditions.
Tributyltin Hydride-48 : 52The reaction is not stereoselective.
n-Butyl-lithium followed by H₂O-~9 : 1Highly stereoselective for the exo-isomer.

Table 1: Reduction of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane rsc.org

These results suggest that a similar approach could be applied to 6,6-dibromo-3-azabicyclo[3.1.0]hexane. The nitrogen atom in the azabicyclo-ring is expected to influence the electron distribution and steric environment of the cyclopropane ring, potentially altering the observed stereoselectivities. For instance, N-protection of the amine could be employed to modulate the reactivity and steric hindrance, thereby fine-tuning the isomeric ratio of the resulting this compound derivatives. The general principle of reductive monodebromination of gem-dibromocyclopropanes is a well-established method for accessing monohalogenated cyclopropanes. researchgate.netacs.orgresearchgate.net

Ring-Opening and Re-cyclization Strategies (e.g., from oxazolo derivatives)

An alternative and versatile approach to the 3-azabicyclo[3.1.0]hexane framework involves the ring-opening of a suitable heterocyclic precursor followed by a subsequent re-cyclization event. While a direct conversion from an oxazolo derivative to this compound is not explicitly detailed in the literature, the principles of this strategy can be illustrated through related transformations.

One plausible conceptual pathway could commence with a fused oxazolo-pyrimidine system. The oxazolo[5,4-d]pyrimidine (B1261902) scaffold, for instance, is known to undergo various ring transformations. researchgate.netmdpi.comnih.gov A hypothetical synthetic sequence could involve the following key steps:

Ring Opening of the Oxazole (B20620): The oxazole ring of a suitably substituted oxazolo[5,4-d]pyrimidine could be cleaved under nucleophilic or reductive conditions. This would generate a functionalized pyrimidine (B1678525) intermediate.

Functional Group Manipulation and Introduction of the Bromocyclopropane Precursor: The intermediate from the ring-opening step would then undergo a series of functional group transformations to append a precursor to the bromo-cyclopropane ring. This could involve, for example, the introduction of an allylic group which can then be subjected to a dibromocyclopropanation reaction.

Intramolecular Cyclization: The final and crucial step would be an intramolecular cyclization to form the pyrrolidine ring of the 3-azabicyclo[3.1.0]hexane system. This could be achieved, for example, through an intramolecular nucleophilic substitution or a reductive amination, leading to the desired bicyclic core.

A related strategy documented in the literature involves the ring-opening of 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones, which are fused oxazolidinone-aziridine systems. researchgate.net The reaction of these compounds with nucleophiles can lead to the opening of the aziridine ring, yielding functionalized oxazolidinones. researchgate.net This demonstrates the principle of utilizing a bicyclic precursor containing an oxazole-like moiety (the oxazolidinone) and manipulating it through ring-opening to generate a more complex acyclic intermediate that can then be poised for further transformations.

While a definitive, experimentally validated pathway from a simple oxazolo derivative to this compound is yet to be published, the modularity of ring-opening and re-cyclization strategies offers a promising avenue for future synthetic exploration in this area.

Stereochemical Aspects and Control in 6 Bromo 3 Azabicyclo 3.1.0 Hexane Synthesis

Enantioselective Synthesis Strategies

Creating enantiomerically pure 3-azabicyclo[3.1.0]hexane derivatives is a significant synthetic challenge. Researchers have approached this by employing chiral auxiliaries, asymmetric catalysis, and classical resolution techniques.

Chiral Auxiliary-Mediated Approaches

One effective strategy to induce enantioselectivity is through the use of a chiral auxiliary. An optically active S-chiral p-tolylsulfinyl group has been successfully utilized as a chiral auxiliary to synthesize optically active 3-azabicyclo[3.1.0]hexane. nih.gov This method involves the intramolecular C-H insertion of a cyclopropylmagnesium carbenoid, where the chiral sulfinyl group, attached to a precursor, directs the stereochemical outcome of the cyclization. Treatment of 1-chlorocyclopropyl p-tolyl sulfoxides bearing an N,N-disubstituted aminomethyl group with isopropylmagnesium chloride generates the carbenoid, which then inserts into a C-H bond adjacent to the nitrogen atom to form the bicyclic structure in yields up to 94%. nih.gov

Asymmetric Catalysis

The development of catalytic asymmetric methods offers a more atom-economical and elegant approach to chiral 3-azabicyclo[3.1.0]hexane systems. Various transition-metal catalysts have been pivotal in achieving high levels of enantioselectivity.

Palladium(0)-Catalyzed Reactions: Palladium(0) catalysts have been extensively used for the stereoselective synthesis of the 3-azabicyclo[3.1.0]hexane framework. One novel approach involves the cyclopropanation of allenenes. Treatment of N-protected 4-alkyl-4-(N-allyl)amino allenes with allyl carbonate in the presence of a Pd₂(dba)₃·CHCl₃ catalyst leads to the stereoselective formation of the 3-azabicyclo[3.1.0]hexane skeleton. Another powerful palladium-catalyzed method is the asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes, which constructs the chiral bicyclic system with excellent regio- and enantioselectivities. nih.gov This reaction is compatible with a variety of nucleophiles, including alcohols and amines, and can generate two adjacent quaternary carbon stereocenters. nih.gov Furthermore, enantioselective Pd(0)-catalyzed C–H functionalization using modular diazaphospholane ligands has been shown to produce chiral 3-azabicyclo[3.1.0]hexenes from trifluoroacetimidoyl chloride electrophiles. google.com

Copper-Catalyzed Reactions: Copper catalysts have proven effective in the asymmetric construction of the 3-azabicyclo[3.1.0]hexane skeleton via 1,3-dipolar cycloaddition reactions. Deng and co-workers developed the first asymmetric cycloaddition of azomethine ylides and cyclopropenes using a chiral Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex. rsc.orgvulcanchem.com This method allows for the construction of the bicyclic core, potentially featuring up to five contiguous stereogenic centers, with high diastereo- and enantioselectivity. acs.org Copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates under an oxygen atmosphere also provides a route to 3-azabicyclo[3.1.0]hex-2-enes. niscpr.res.in

CpIr-Catalyzed Reactions: A concise enantioselective route to 3-azabicyclo[3.1.0]hexanes utilizes a CpIr-catalyzed reductive amination and cyclization of enantiopure cis-cyclopropane dicarbonyls. rsc.orgvulcanchem.com This two-step protocol involves an initial rhodium-catalyzed asymmetric cyclopropanation to form the cis-cyclopropane precursor, which is then diastereoselectively cyclized using the CpIr(III) catalyst in the presence of a primary amine. nih.gov

Table 1: Asymmetric Catalysis for 3-Azabicyclo[3.1.0]hexane Synthesis
Catalyst SystemReaction TypeSubstrate TypeKey Features
Pd₂(dba)₃·CHCl₃CyclopropanationAllenenesStereoselective formation of the bicyclic framework.
Pd(0) / Chiral LigandCyclization/Cyclopropanation1,6-EnynesForms three C-C bonds and two rings with excellent enantioselectivity. nih.gov
Cu(CH₃CN)₄BF₄ / Ph-Phosferrox1,3-Dipolar CycloadditionAzomethine ylides, CyclopropenesConstructs skeleton with up to five contiguous stereocenters. rsc.orgacs.org
CpIr(III)Reductive Amination/Cyclizationcis-Cyclopropane dicarbonylsCompletely diastereoselective cyclization of enantiopure precursors. nih.gov

Resolution of Racemic Mixtures

Classical resolution of racemates remains a practical method for obtaining specific enantiomers of 3-azabicyclo[3.1.0]hexane derivatives. This is particularly relevant for derivatives like methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate. The process involves using chiral resolving agents, such as derivatives of tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization. For instance, di-p-toluoyl-D-tartaric acid (D-DTTA) and dibenzoyl-D-tartaric acid (D-DBTA) are used to selectively precipitate the (1R, 2S, 5S) enantiomer, while their L-enantiomers (L-DTTA and L-DBTA) precipitate the (1S, 2R, 5R) enantiomer. This method can yield the desired salt in high enantiomeric excess, often exceeding 90%.

Diastereoselective Control in Bicyclic Construction

Achieving diastereoselective control is crucial, particularly concerning the relative orientation of substituents on the bicyclic frame, often described as exo or endo. The fused nature of the cyclopropane (B1198618) and pyrrolidine (B122466) rings often provides excellent diastereocontrol in subsequent reactions. google.com

Several synthetic strategies offer high levels of diastereoselectivity. For example, a palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones produces a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with high diastereoselectivity. Similarly, cascade reactions starting from acyclic precursors have been developed for the diastereoselective synthesis of azabicyclo[3.1.0]hexanes bearing different substituents on all positions of the cyclopropane ring.

The choice of catalyst can be instrumental in directing the diastereochemical outcome. In dirhodium(II)-catalyzed cyclopropanations of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, the selection of the specific rhodium catalyst and subsequent hydrolysis conditions can cleanly produce either the exo or endo isomer with high diastereoselectivity. nih.gov This highlights the ability to tune reaction conditions to access specific diastereomers.

Table 2: Diastereoselective Synthesis Methods
MethodCatalystSubstratesDiastereoselectivity Outcome
Cascade Synthesis-Acyclic precursorsGood to moderate yields with control over cyclopropane substituents.
CyclopropanationPalladiumMaleimides, N-tosylhydrazonesHigh diastereoselectivity for a spectrum of derivatives.
CyclopropanationDirhodium(II)N-Boc-2,5-dihydropyrrole, Ethyl diazoacetateSelective formation of either exo or endo isomers based on catalyst and conditions. nih.gov
Reductive AminationCp*Ir(III)dicarbonyl cis-cyclopropanesCompletely diastereoselective cyclization. nih.gov

Isomerization Phenomena in 6-Bromo-3-azabicyclo[3.1.0]hexane Systems

The stereochemical stability of the exo and endo isomers of this compound is a critical consideration. While direct studies on the isomerization of this specific compound are not extensively reported, analysis of analogous systems provides significant insight.

Studies on the related 6-bromo-3-oxabicyclo[3.1.0]hexane show that reduction of the corresponding 6,6-dibromo precursor can yield mixtures of exo and endo monobromides. These isomers were found to undergo subsequent reactions stereospecifically, which implies they are configurationally stable and do not readily interconvert under those specific reaction conditions.

In the azabicyclo[3.1.0]hexane series, the selective synthesis of either the exo or endo carboxylate esters via rhodium catalysis also suggests that the isomers are stable under the catalytic and subsequent hydrolysis conditions. nih.gov However, isomerization is not impossible and can be induced under certain conditions. For example, a facile endo-exo conversion of an ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate derivative was achieved in high yield by treatment with the base DBU in refluxing xylene. This indicates that the presence of activating groups (like the dione) and basic conditions can facilitate epimerization at the C6 position. Therefore, while the exo and endo isomers of this compound are generally considered stereochemically robust, care must be taken during synthesis and subsequent transformations, as basic conditions or high temperatures could potentially lead to isomerization.

Table of Mentioned Compounds

Compound Name
This compound
1-Chlorocyclopropyl p-tolyl sulfoxide (B87167)
Isopropylmagnesium chloride
Palladium(0)
Pd₂(dba)₃·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)
Allyl carbonate
Trifluoroacetimidoyl chloride
Copper(I) tetra(acetonitrile) tetrafluoroborate (B81430) (Cu(CH₃CN)₄BF₄)
Ph-Phosferrox
Azomethine ylide
N-allyl enamine carboxylate
Cp*Ir(III)
Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Di-p-toluoyl-D-tartaric acid (D-DTTA)
Dibenzoyl-D-tartaric acid (D-DBTA)
Di-p-toluoyl-L-tartaric acid (L-DTTA)
Dibenzoyl-L-tartaric acid (L-DBTA)
N-tosylhydrazone
N-Boc-2,5-dihydropyrrole
Ethyl diazoacetate
Dirhodium(II)
6-Bromo-3-oxabicyclo[3.1.0]hexane
6,6-Dibromo-3-oxabicyclo[3.1.0]hexane
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
N-benzylmaleimide

Reactivity and Transformational Chemistry of 6 Bromo 3 Azabicyclo 3.1.0 Hexane

Nucleophilic Substitution Reactions of the C-Br Bond

The C-Br bond in 6-bromo-3-azabicyclo[3.1.0]hexane is susceptible to cleavage by nucleophiles, leading to substitution products. The stereochemistry of the starting material and the nature of the nucleophile play crucial roles in determining the outcome of these reactions.

Stereospecificity in Substitution Pathways

The stereochemical outcome of nucleophilic substitution at the C-6 position is highly dependent on the configuration of the starting bromide (exo or endo) and the reaction conditions. Studies on the analogous 6-bromo-3-oxabicyclo[3.1.0]hexane system have shown that reactions with organolithium reagents, such as butyllithium, followed by quenching with carbon dioxide, proceed with greater than 99.5% retention of configuration. rsc.org This high degree of stereospecificity suggests a mechanism that avoids a planar carbocation intermediate, which would lead to a mixture of stereoisomers. The rigidity of the bicyclic system likely favors a pathway where the nucleophile approaches from the same face as the departing bromide ion is removed by the organolithium reagent.

Reactivity with Diverse Nucleophiles

The bromide in this compound can be displaced by a variety of nucleophiles, enabling the introduction of different functional groups. In the related 2-azabicyclo[2.1.1]hexane system, nucleophilic displacements of anti-bromo substituents have been achieved with acetate, azide, and thiophenoxide nucleophiles. nih.gov These reactions are sensitive to the solvent and the counter-ion of the nucleophile, with dimethyl sulfoxide (B87167) (DMSO) and cesium salts often providing faster reaction rates and higher yields compared to dimethylformamide (DMF) and sodium or lithium salts. nih.govchoudharylab.com The presence of the nitrogen atom in the bicyclic system is crucial for these displacement reactions. nih.gov

NucleophileProduct TypeReference
AcetateEster nih.gov
AzideAzide nih.gov
ThiophenoxideThioether nih.gov

Elimination Reactions to Form Unsaturated Systems

While nucleophilic substitution is a primary reaction pathway, elimination reactions can also occur, leading to the formation of unsaturated bicyclic systems or rearranged products. The reaction of 6,6-dibromobicyclo[3.1.0]hexane with methyllithium, for instance, is proposed to proceed through an elimination-addition mechanism involving the formation of the highly reactive 1,2-cyclohexadiene intermediate. acs.org The propensity for elimination versus substitution is influenced by factors such as the strength and steric bulk of the base, the solvent, and the temperature.

Organometallic Cross-Coupling Reactions

The C-Br bond of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely used to mediate cross-coupling reactions involving organic halides. mdpi-res.com Suzuki-Miyaura coupling reactions, which couple an organoboron reagent with an organic halide, have been successfully applied to related 3-azabicyclo[3.1.0]hexane systems. For example, the coupling of tertiary trifluoroborates derived from 3-azabicyclo[3.1.0]hexanes with aryl halides demonstrates the feasibility of forming C(sp³)–C(sp²) bonds. mdpi-res.comnih.gov Similarly, Sonogashira couplings, which form carbon-carbon bonds between a terminal alkyne and an organic halide, have been demonstrated with 4-bromo-6H-1,2-oxazines, suggesting that this compound could undergo similar transformations. beilstein-journals.org The success of these reactions often depends on the choice of palladium catalyst, ligands, base, and solvent. beilstein-journals.orgvu.nl

Coupling ReactionCoupling PartnerProduct
Suzuki-MiyauraArylboronic acid6-Aryl-3-azabicyclo[3.1.0]hexane
SonogashiraTerminal alkyne6-Alkynyl-3-azabicyclo[3.1.0]hexane
HeckAlkene6-Alkenyl-3-azabicyclo[3.1.0]hexane
Buchwald-HartwigAmine6-Amino-3-azabicyclo[3.1.0]hexane

Other Transition Metal-Mediated Cross-Couplings

While palladium is the most common catalyst, other transition metals like copper can also be employed in cross-coupling reactions. Copper-catalyzed cross-coupling reactions have been reported for the synthesis of various nitrogen-containing heterocycles. mdpi-res.com For instance, copper-catalyzed Ullmann-type reactions could potentially be used to couple this compound with amines, phenols, or thiols. The choice of the transition metal catalyst can influence the scope and efficiency of the cross-coupling reaction.

Oxidation and Reduction Chemistry at the Bicyclic Core

The bicyclic core of this compound is susceptible to both oxidation and reduction reactions, which can lead to a range of functionalized products.

The oxidation of this compound can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4). acs.org While detailed studies on this specific reaction are not extensively reported, the expected outcome would be the oxidation of the secondary amine to a hydroxylamine (B1172632) or, under more forcing conditions, cleavage of the pyrrolidine (B122466) ring. The presence of the bromine atom and the cyclopropane (B1198618) ring adds complexity, and the reaction conditions would need to be carefully controlled to achieve selective oxidation of the nitrogen atom without affecting other parts of the molecule.

The bromine atom at the 6-position can be removed through various reductive debromination methods. A common approach involves radical-based reduction using tri-n-butyltin hydride ((n-Bu)3SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), which generates the corresponding 3-azabicyclo[3.1.0]hexane. mdpi.com

Alternative methods include the use of zinc metal in different media. For the related 6,6-dibromo-3-oxabicyclo[3.1.0]hexane, reduction with zinc in acetic acid or ethanolic potassium hydroxide (B78521) leads to the monobrominated products, with a preference for the removal of the endo-bromine atom. rsc.org A highly stereoselective reduction can be achieved using n-butyl-lithium followed by a water quench, which predominantly yields the exo-bromo isomer. rsc.org

Catalytic hydrogenation is another potential method for debromination, often employing catalysts like palladium on carbon (Pd/C). google.com However, this method can sometimes lead to the simultaneous opening of the cyclopropane ring through hydrogenolysis, particularly under harsh conditions. acs.org

Derivatization at the Nitrogen Atom (N-Alkylation, N-Acylation, N-Protection)

The secondary amine in the 3-position of the bicyclic system is a key site for derivatization, allowing for the introduction of a wide range of substituents through N-alkylation, N-acylation, and N-protection. acs.orggoogle.com These modifications are crucial for modulating the compound's physicochemical properties and for synthesizing analogues with potential biological activity. google.com

N-Alkylation can be achieved by reacting the parent compound with alkyl halides in the presence of a base. google.com For instance, treatment with an alkyl bromide and a base like triethylamine (B128534) or cesium hydroxide can yield the corresponding N-alkylated derivative. google.comgoogle.com

N-Acylation introduces an acyl group onto the nitrogen atom, typically by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct. Formylating agents can also be used to introduce a formyl group. google.com

N-Protection is a common strategy in the multi-step synthesis of complex molecules. The nitrogen atom can be protected with various groups, such as the tert-butoxycarbonyl (Boc) group, by reaction with di-tert-butyl dicarbonate (B1257347) (Boc2O), or the benzyloxycarbonyl (Cbz) group, using benzyl (B1604629) chloroformate. google.comresearchgate.net These protecting groups can be selectively removed later in the synthetic sequence. researchgate.net

Table 1: Examples of Derivatization Reactions at the Nitrogen Atom

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., Triethylamine, Cesium Hydroxide)N-Alkyl-6-bromo-3-azabicyclo[3.1.0]hexane
N-AcylationAcyl chloride or Anhydride, BaseN-Acyl-6-bromo-3-azabicyclo[3.1.0]hexane
N-Protection (Boc)Di-tert-butyl dicarbonate (Boc₂O)N-Boc-6-bromo-3-azabicyclo[3.1.0]hexane
N-Protection (Cbz)Benzyl chloroformate, BaseN-Cbz-6-bromo-3-azabicyclo[3.1.0]hexane

Reactions Involving the Cyclopropane Ring

The strained three-membered ring of the 3-azabicyclo[3.1.0]hexane system is also a site of reactivity, susceptible to ring-opening reactions and, more recently, direct C-H functionalization.

The high ring strain of the cyclopropane moiety (approximately 29.0 kcal/mol) makes it prone to ring-opening reactions under various conditions. wikipedia.org For example, catalytic hydrogenation, while sometimes used for reductive debromination, can also lead to the hydrogenolysis of a C-C bond in the cyclopropane ring, resulting in a substituted pyrrolidine. acs.orgwikipedia.org This reaction is often facilitated by transition metal catalysts. wikipedia.org

Ring-opening can also be initiated by nucleophiles. In related bicyclo[3.1.0]hexane systems, ring expansion has been observed upon reaction with nucleophiles like hydrazine. rsc.orgcsic.es Furthermore, the activation of cyclopropanes by transition metals can lead to the formation of metallacyclobutane intermediates, which can then undergo a variety of transformations. wikipedia.org Radical-initiated ring-opening/cyclization sequences of cyclopropane derivatives have also been reported. beilstein-journals.org

Direct functionalization of the C-H bonds of the cyclopropane ring represents a modern and efficient strategy for introducing substituents. Recent advances have shown that palladium-catalyzed C-H activation can be applied to the 3-azabicyclo[3.1.0]hexane scaffold. acs.org This methodology allows for the enantioselective cross-coupling of the cyclopropane C-H bonds with a variety of organoboron reagents. nih.gov This approach provides a powerful tool for creating diverse and stereochemically complex derivatives, which is of significant interest in medicinal chemistry. acs.org

Table 2: Reactions Involving the Cyclopropane Ring

Reaction TypeReagents and ConditionsProduct Type
Ring-Opening (Hydrogenolysis)H₂, Pd/CSubstituted Pyrrolidine Derivative
Ring-Opening (Nucleophilic)Nucleophile (e.g., Hydrazine)Ring-Expanded Heterocycle
C-H FunctionalizationPd(II) catalyst, Ligand, Organoboron reagentC-Functionalized 3-azabicyclo[3.1.0]hexane

Synthetic Utility of 6 Bromo 3 Azabicyclo 3.1.0 Hexane As a Versatile Building Block

Construction of Complex Polycyclic and Heterocyclic Architectures

The 3-azabicyclo[3.1.0]hexane skeleton is a cornerstone for building more intricate molecular structures. bohrium.comnih.gov Synthetic chemists have leveraged this scaffold through numerous strategies, including transition-metal-catalyzed and metal-free reactions, to generate diverse polycyclic and heterocyclic systems. bohrium.comnih.gov The bromo-derivative, in particular, offers a reactive handle for such elaborations.

Methods for constructing the core 3-azabicyclo[3.1.0]hexane ring system are varied and have seen significant advancements. nih.gov These include:

Intramolecular Cyclopropanation: Transition metals like copper, gold, and palladium are used to catalyze the intramolecular cyclopropanation of precursors such as N-allyl enamines or 1,6-enynes. bohrium.comresearchgate.net

Intermolecular [2+1] Annulation: Reactions of maleimide (B117702) derivatives with a one-carbon donor, such as a diazomethane (B1218177) or N-tosylhydrazone, can form the bicyclic structure. researchgate.netmdpi.com

1,3-Dipolar Cycloadditions: The reaction of cyclopropenes with azomethine ylides provides a powerful method for assembling spiro-fused 3-azabicyclo[3.1.0]hexanes, leading to complex bis-spirocyclic systems. nih.govbeilstein-journals.orgresearchgate.netbeilstein-archives.org

Domino Reactions: Iodine-mediated domino reactions of N-allyl enamines and base-promoted intramolecular additions of vinyl cyclopropanecarboxamides have also been developed. bohrium.commdpi.com

Once formed, the 6-Bromo-3-azabicyclo[3.1.0]hexane or a related functionalized scaffold can be further elaborated. For instance, palladium-catalyzed asymmetric reactions of 1,6-enynes can produce chiral 3-azabicyclo[3.1.0]hexanes that are compatible with a range of nucleophiles, including alcohols, phenols, and amines, allowing for the creation of a library of functionalized frameworks. researchgate.net A notable application is the synthesis of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes via Suzuki-Miyaura and Chan-Evans-Lam coupling reactions, which are of significant interest to the pharmaceutical industry but have been challenging to synthesize. researchgate.netresearchgate.net This modular approach allows for the coupling of a wide variety of aryl and heteroaryl bromides and chlorides to the bicyclic core. researchgate.net

An intermolecular, transition-metal-free reaction has been developed to create highly functionalized 5-phenyl-1-azabicyclo[3.1.0]hexanes by reacting (1-azidovinyl)benzenes with 2-(2′-ketoalkyl)-1,3-indandiones, resulting in complex, multiring, spirocyclic systems with high diastereoselectivity. acs.org

Table 1: Synthetic Strategies for 3-Azabicyclo[3.1.0]hexane Architectures

Reaction Type Precursors Catalyst/Reagent Resulting Structure Reference(s)
Intramolecular Cyclopropanation 1,6-Enynes Palladium (Pd) Chiral 3-Azabicyclo[3.1.0]hexanes researchgate.net
Intermolecular [2+1] Annulation Maleimides, N-tosylhydrazones Palladium (Pd) Substituted 3-Azabicyclo[3.1.0]hexanes mdpi.com
1,3-Dipolar Cycloaddition Cyclopropenes, Azomethine ylides None (thermal) Bis-spirocyclic 3-Azabicyclo[3.1.0]hexanes nih.govbeilstein-journals.orgbeilstein-archives.org
Suzuki-Miyaura Coupling Tertiary trifluoroborate salts, Heteroaryl bromides Palladium (Pd) 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes researchgate.net
Intermolecular Annulation (1-Azidovinyl)benzenes, 2-(2′-Ketoalkyl)-1,3-indandiones Metal-free Fused 5-phenyl-1-Azabicyclo[3.1.0]hexanes acs.org

Precursor in Target-Oriented Synthesis

The 3-azabicyclo[3.1.0]hexane scaffold is not only a building block for diverse chemical libraries but also a key intermediate in the synthesis of specific, high-value target molecules. Its rigid bicyclic system allows for precise geometric control over substituent placement, which is crucial for achieving high affinity and selectivity for biological targets. nih.gov

A prominent example is its use in the synthesis of nucleoside analogues. Researchers have utilized a bicyclo[3.1.0]hexane system as a replacement for the ribose ring in nucleoside derivatives. nih.gov This "methanocarba" system has proven effective in creating potent and selective agonists for adenosine (B11128) receptors. nih.gov For instance, the 3-deazaadenine derivative, a complex nucleoside analogue, was synthesized from a key bicyclo[3.1.0]hexane intermediate. The synthesis involved a multi-step sequence including a Mitsunobu condensation, amination, and a Sonogashira coupling to install the necessary functionalities onto the bicyclic core. nih.gov

Furthermore, derivatives such as (1R,5S,6S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester are key intermediates in the preparation of potent hepatitis C virus (HCV) protease inhibitors. google.com The stereochemistry of the bicyclic core is critical for the activity of the final drug substance, and processes have been developed for the efficient, enantiomerically pure synthesis of these precursors. google.com

Table 2: Examples of Target Molecules Synthesized from 3-Azabicyclo[3.1.0]hexane Precursors

Precursor Type Target Molecule Class Specific Example Therapeutic Area Reference(s)
Bicyclo[3.1.0]hexane intermediate Nucleoside Analogues 3-Deazaadenine derivatives Adenosine Receptor Modulation nih.gov
6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivative Protease Inhibitors HCV Protease Inhibitor Antiviral (Hepatitis C) google.com
6-amino-3-azabicyclo[3.1.0]hexane moiety CNS Agents CP-866,087 Undisclosed mdpi.com

Development of Chemical Libraries Based on the this compound Scaffold

The concept of "privileged scaffolds" is central to modern medicinal chemistry, where certain molecular frameworks are capable of binding to multiple biological targets, thereby increasing the hit rate in drug discovery campaigns. unife.it The 3-azabicyclo[3.1.0]hexane skeleton is considered one such privileged structure. unife.itnih.gov Its rigid conformation allows for the presentation of functional groups in well-defined spatial arrangements, making it an ideal core for the design and synthesis of chemical libraries. unife.it

The synthetic versatility of this compound and related intermediates allows for the rapid generation of diverse compound collections. researchgate.net By systematically modifying the substituents on the bicyclic core, chemists can explore the chemical space around the scaffold to identify novel bioactive compounds. For example, palladium-catalyzed reactions that form chiral 3-azabicyclo[3.1.0]hexanes can be coupled with a wide variety of nucleophiles, providing a direct route to a library of derivatives. researchgate.net

This scaffold repurposing approach has been successfully demonstrated by taking nucleoside structures that target adenosine receptors and modifying them to interact with other proteins, such as dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov The bicyclo[3.1.0]hexane core provides a rigid platform that allows for systematic substitution at multiple positions with defined geometry, facilitating the shift in biological activity from one target class to another. nih.gov This strategy highlights the power of using a privileged scaffold to generate libraries that can be screened against various biological targets, accelerating the discovery of new lead compounds. unife.it

Application in Fragment-Based Discovery

Fragment-Based Drug Discovery (FBLD) has become a mature and powerful method for identifying starting points for drug development. researchgate.net This approach relies on screening small, low-complexity molecules ("fragments") that typically bind with low affinity but high efficiency to a biological target. A key challenge in FBLD is the subsequent elaboration of these simple fragments into more potent, drug-like leads, often requiring the addition of three-dimensional complexity. researchgate.net

The 3-azabicyclo[3.1.0]hexane scaffold is exceptionally well-suited for this purpose. Its inherent three-dimensionality makes it an attractive fragment in its own right and a valuable core for elaborating simpler, flatter fragments. researchgate.net A modular synthetic platform has been developed specifically to facilitate the elaboration of fragments in three dimensions using this scaffold. researchgate.net

This platform utilizes Suzuki-Miyaura and Chan-Evans-Lam coupling reactions to attach a wide range of aryl and heteroaryl groups to the bicyclic core. researchgate.net This allows medicinal chemists to start with a fragment hit and systematically "grow" it into the surrounding binding pocket using the 3-azabicyclo[3.1.0]hexane as a rigid, 3D linker. The methodology is designed to be expedient and modular, providing a toolkit to rapidly synthesize analogues and optimize binding interactions. researchgate.net By designing 3D fragments that contain suitable synthetic handles for future elaboration, researchers can create fragment libraries with high three-dimensionality and shape diversity, increasing the chances of finding high-quality hits for challenging biological targets. researchgate.net

Computational Chemistry and Mechanistic Investigations of 6 Bromo 3 Azabicyclo 3.1.0 Hexane Reactions

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has been instrumental in understanding the synthesis and reactivity of the 3-azabicyclo[3.1.0]hexane scaffold. While direct DFT studies on 6-bromo-3-azabicyclo[3.1.0]hexane are not extensively documented in dedicated publications, the mechanisms elucidated for related derivatives provide a strong foundation for understanding its chemical behavior.

One of the most studied reactions is the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes to form 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.orgnih.gov DFT calculations, specifically at the M11/cc-pVDZ level of theory, have been employed to investigate the mechanism of these cycloadditions. beilstein-archives.orgsemanticscholar.org These studies reveal that the reactions are generally controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene (B1174273) and the lowest unoccupied molecular orbital (LUMO) of the ylide. beilstein-journals.orgsemanticscholar.org This HOMO-LUMO control is a key factor in determining the feasibility and stereochemical outcome of the reaction.

Furthermore, DFT calculations have been used to explore competing reaction pathways in the synthesis of 3-azabicyclo[3.1.0]hexane systems. For instance, in transition-metal-catalyzed reactions of enynes, two major competing pathways can operate depending on the substrate. researchgate.net DFT studies helped to distinguish between a pathway involving initial oxidative cyclometalation and another proceeding through the formation of an α-boryl ruthenium carbene followed by intramolecular cyclopropanation. researchgate.net The presence of a bromine atom at the C-6 position of the 3-azabicyclo[3.1.0]hexane core would be expected to influence the electronic properties and energies of these pathways, a hypothesis that can be rigorously tested using DFT.

In studies of fluorinated proline analogues containing the azabicyclo[3.1.0]hexane core, DFT calculations have also been used to study conformation and reactivity. semanticscholar.org These computational approaches are directly applicable to the 6-bromo variant to understand its unique mechanistic features.

Transition State Analysis in Key Synthetic Transformations

The analysis of transition states is crucial for understanding reaction rates and selectivity. For the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, transition state energies calculated via DFT have been shown to be fully consistent with experimentally observed stereoselectivity. beilstein-journals.orgbeilstein-archives.orgsemanticscholar.org

In the 1,3-dipolar cycloaddition reaction between a stable azomethine ylide (protonated Ruhemann's Purple, PRP) and various cyclopropenes, the transition state energies were calculated to predict the diastereoselectivity. beilstein-archives.orgsemanticscholar.org The calculations accurately predicted the formation of specific stereoisomers, demonstrating the predictive power of transition state analysis. A plausible mechanism for the reaction of protonated Ruhemann's Purple with 1-chloro-2-phenylcyclopropene was detailed with corresponding DFT calculations of the relative Gibbs free energy changes between reagents and transition states. beilstein-archives.org

While these specific calculations were performed for chloro- and phenyl-substituted systems, the same computational methodology can be applied to reactions forming this compound. The analysis would involve locating the transition state structures for the approach of the reactants and calculating their relative energies to predict which reaction pathway is favored and which stereoisomer (e.g., exo vs. endo bromine) is the likely product. For example, in the reduction of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane, a related oxygen-containing analogue, the reaction with butyl-lithium shows high stereoselectivity, a phenomenon that can be explained by analyzing the respective transition state energies. rsc.org

Table 1: DFT-Calculated Parameters for Cycloaddition Reactions Forming Azabicyclo[3.1.0]hexane Systems

Reaction TypeComputational MethodKey FindingReference
1,3-Dipolar CycloadditionM11/cc-pVDZReaction is HOMO(cyclopropene)-LUMO(ylide) controlled. beilstein-journals.orgsemanticscholar.org
1,3-Dipolar CycloadditionDFT (M11/cc-pVDZ)Calculated transition-state energies are consistent with experimentally observed stereoselectivity. beilstein-archives.org
Ruthenium-Catalyzed Enyne CyclizationDFTElucidation of two major competing substrate-dependent pathways. researchgate.net

Stereoelectronic Effects and Conformational Analysis

The 3-azabicyclo[3.1.0]hexane framework is a conformationally rigid structure. researchgate.net This rigidity is a key feature that makes it a valuable scaffold in medicinal chemistry. Conformational studies on proline-templated amino acids based on this bicyclic system, using NOE data, coupling constants, and molecular modeling, indicate a flattened boat conformation for the five-membered ring. acs.org

The introduction of a bromine atom at the C-6 position introduces significant stereoelectronic effects. The bromine atom is electron-withdrawing and its position on the cyclopropane (B1198618) ring influences the charge distribution and reactivity of the entire molecule. The stereochemistry of the bromine atom (exo or endo) is critical. In related 6-bromo-3-oxabicyclo[3.1.0]hexanes, the exo and endo isomers exhibit different reactivity, undergoing stereospecific reactions with organolithium reagents with retention of configuration. rsc.org

Prediction of Reactivity and Selectivity

Computational models are powerful tools for predicting the reactivity and selectivity of reactions involving this compound. As mentioned, DFT calculations of transition state energies have successfully predicted the stereoselectivity in cycloaddition reactions leading to the 3-azabicyclo[3.1.0]hexane core. beilstein-journals.orgsemanticscholar.org

This predictive capability extends to other aspects of reactivity. For example, in the development of derivatives of this scaffold as triple reuptake inhibitors, a pharmacophore model was used to guide the appropriate decoration of the scaffold to achieve high potency and selectivity. nih.gov Such models are built upon an understanding of the steric and electronic requirements for binding to a biological target, which can be informed and refined by computational chemistry.

The reactivity of the C-Br bond itself is a key feature. The fused cyclopropane ring introduces significant strain, which can influence the reactivity of adjacent functional groups. Computational analysis can predict the susceptibility of the bromine to nucleophilic substitution or elimination reactions. By modeling the reaction coordinates and activation energies for different potential pathways, chemists can predict which reaction conditions will favor a desired transformation and which might lead to unwanted side products. For example, the fused cyclopropane ring in related systems efficiently guides nucleophilic additions to occur from the opposite face, leading to high diastereoselectivity. acs.org Computational modeling can quantify this directing effect and predict its influence on reactions involving the this compound core.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methods

The stereochemistry of the 6-bromo-3-azabicyclo[3.1.0]hexane core is a critical determinant of its biological activity and chemical properties. The development of novel, highly stereoselective synthetic methods is therefore a key area for future research. While methods for the synthesis of the parent 3-azabicyclo[3.1.0]hexane scaffold exist, including transition-metal-catalyzed and metal-free approaches, the stereocontrolled introduction of a bromine atom at the C6 position presents a unique challenge. bohrium.comnih.gov

Future efforts could focus on:

Asymmetric Catalysis: The development of chiral catalysts, such as dirhodium(II) or copper complexes, for the enantioselective cyclopropanation of suitable precursors could provide direct access to enantiopure exo or endo isomers of this compound. acs.org Research into palladium-catalyzed asymmetric cyclization and carbonylation of 1,6-enynes also shows promise for constructing the chiral core. researchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries attached to the nitrogen atom or other parts of the precursor molecule could direct the stereochemical outcome of the cyclopropanation or subsequent bromination steps.

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The exploration of enzymes, such as halogenases or cyclopropanases, for the synthesis of chiral this compound could be a fruitful area of investigation.

A comparative overview of potential stereoselective methods is presented in the table below.

MethodPotential AdvantagesPotential Challenges
Asymmetric Catalysis High enantioselectivity, catalytic nature reduces waste. acs.orgresearchgate.netCatalyst development and optimization can be time-consuming.
Chiral Auxiliaries Can provide high diastereoselectivity.Requires additional steps for attachment and removal of the auxiliary.
Enzyme-Catalyzed Reactions High selectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering can be complex.

Exploration of Underutilized Reactivity Modes

The bromine atom at the C6 position of this compound is a versatile functional handle that allows for a wide range of chemical transformations. While nucleophilic substitution is a common reaction, there are several other reactivity modes that remain underexplored.

Future research could investigate:

Cross-Coupling Reactions: The use of the bromo-substituent in palladium, copper, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) would enable the introduction of a diverse array of carbon and heteroatom-based substituents at the C6 position. This would greatly expand the chemical space accessible from this scaffold.

Radical Reactions: The bromine atom can serve as a precursor for radical generation. Investigating radical-mediated C-C and C-heteroatom bond-forming reactions could lead to the discovery of novel transformations and the synthesis of complex molecules.

Ring-Opening Reactions: The strained cyclopropane (B1198618) ring can undergo ring-opening reactions under specific conditions. Exploring the controlled ring-opening of this compound could provide access to unique and functionally rich pyrrolidine (B122466) derivatives. For example, reactions with butyl-lithium have been shown to proceed with high retention of configuration in the analogous 3-oxabicyclo[3.1.0]hexane system. rsc.org

Integration into Advanced Synthetic Methodologies

The integration of the synthesis and functionalization of this compound into advanced synthetic methodologies, such as flow chemistry and electrochemistry, could offer significant advantages in terms of efficiency, safety, and sustainability. bohrium.com

Flow Chemistry: Continuous flow processes can enable better control over reaction parameters, improve safety when handling hazardous reagents or intermediates, and facilitate scalability. sci-hub.se The development of flow-based syntheses of this compound and its derivatives could streamline their production. Photocatalytic flow processes have already been successfully applied to the synthesis of related bicyclic aziridines. sci-hub.se

Electrochemistry: Electrochemical methods can provide a green and efficient way to perform redox reactions without the need for stoichiometric chemical oxidants or reductants. orcid.org Exploring the electrochemical synthesis of the 3-azabicyclo[3.1.0]hexane core or the electrochemical functionalization of the 6-bromo derivative could lead to more sustainable synthetic routes.

Design and Synthesis of Novel Scaffolds Featuring the this compound Core

The rigid 3-azabicyclo[3.1.0]hexane framework is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds. unife.itbeilstein-journals.orgnih.gov The 6-bromo derivative serves as a key building block for creating novel and more complex molecular scaffolds. nih.govresearchgate.net

Future research in this area should focus on:

Spirocyclic Compounds: The synthesis of spirocyclic compounds, where the this compound core is fused to another ring system at the C6 position, could lead to molecules with unique three-dimensional shapes and biological activities. beilstein-journals.orgnih.gov Methods involving 1,3-dipolar cycloadditions have proven effective for creating spiro-fused 3-azabicyclo[3.1.0]hexanes. beilstein-journals.orgnih.govbeilstein-archives.org

Fused Ring Systems: The development of methods to fuse additional rings onto the pyrrolidine or cyclopropane portions of the scaffold would generate novel polycyclic systems with constrained conformations.

Molecular Hybrids: The conjugation of the this compound moiety with other pharmacophores or biomolecules could lead to the development of targeted therapeutics or molecular probes.

The table below summarizes potential novel scaffolds and their synthetic approaches.

Novel Scaffold TypeSynthetic ApproachPotential Applications
Spirocyclic Derivatives 1,3-Dipolar cycloaddition reactions. beilstein-journals.orgnih.govbeilstein-archives.orgDrug discovery, materials science. beilstein-journals.org
Fused Polycyclic Systems Intramolecular cyclization reactions.Novel therapeutics with defined spatial arrangements.
Molecular Hybrids Cross-coupling reactions, amide bond formation.Targeted drug delivery, chemical biology probes.

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 6-Bromo-3-azabicyclo[3.1.0]hexane derivatives, and how do reaction conditions influence diastereoselectivity?

  • Methodology : Palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones is a key route, achieving high yields (70–90%) and diastereoselectivity (>20:1 dr) under optimized conditions (e.g., Pd(OAc)₂, 80°C, toluene). Metal-catalyzed cyclization of 1,6-enynes also enables simultaneous ring formation .
  • Critical Factors : Catalyst choice (Pd vs. Ru), solvent polarity, and temperature significantly impact cyclopropane ring closure efficiency and stereochemical outcomes.

Q. How does the bicyclic framework of this compound affect its conformational stability?

  • Structural Analysis : X-ray crystallography reveals a boat conformation in derivatives like 6-(p-bromobenzoyl)-6-azabicyclo[3.1.0]hexane, with an aziridine ring fused cis to the cyclopentane ring. Bond angles (60° in aziridine, 106° in cyclopentane) and strain influence reactivity .
  • Relevance : The strained bicyclic system enhances electrophilic reactivity at the aziridine nitrogen, enabling nucleophilic substitutions.

Q. What are the key applications of this compound in medicinal chemistry?

  • Pharmacological Role : This scaffold is a core structure in Trovafloxacin, a fluoroquinolone antibiotic targeting DNA gyrase. Bromination at the 6-position enhances bioavailability and target binding .
  • Derivative Synthesis : Functionalization at the 1-amino group (e.g., trifluoroethylamino derivatives) via reductive alkylation expands its utility in antiviral and CNS drug development .

Advanced Research Questions

Q. What mechanistic challenges arise in cross-coupling reactions involving this compound derivatives?

  • Case Study : Pd-catalyzed cross-coupling of 1-amino-3-azabicyclo[3.1.0]hexane with bromoaryl derivatives fails due to steric hindrance and aziridine ring instability. Alternative Ti-mediated intramolecular cyclopropanation achieves successful aryl group incorporation .
  • Mitigation Strategies : Use of bulky ligands (e.g., XPhos) or strain-release strategies can improve coupling efficiency.

Q. How can regioselective functionalization of this compound be achieved for SAR studies?

  • Approach : Reductive cyclopropanation of N-methyl-N-arylpropionamides allows selective introduction of substituents. For example, trifluoroacetaldehyde methyl hemiacetal yields trifluoromethyl derivatives with >95% regioselectivity .
  • Analytical Validation : NMR (¹H/¹³C) and LC-MS monitor regiochemistry, while X-ray crystallography confirms spatial orientation .

Q. What role does the aziridine ring play in enzymatic interactions, and how is it biosynthetically incorporated?

  • Biosynthetic Insight : Aziridine synthases, like TqaF in fungal meroterpenoid pathways, catalyze aziridine formation via dehalogenation. This enzymatic route mirrors synthetic strategies for azabicyclo[3.1.0]hexane derivatives .
  • Biological Impact : The aziridine moiety in Trovafloxacin disrupts bacterial DNA replication by stabilizing topoisomerase-DNA complexes .

Q. How do conformational dynamics of this compound influence its pharmacokinetic properties?

  • In Vivo Studies : Derivatives with alkoxyalkyl side chains (e.g., compound 15) exhibit >30% oral bioavailability and brain penetration (B/B >4) in rats. Substituent polarity and logP values (1.5–3.0) correlate with CNS uptake .
  • Computational Modeling : DFT calculations predict energy barriers for ring flipping (ΔG‡ ~12 kcal/mol), which impacts metabolic stability .

Contradictions and Open Questions

  • Synthetic Limitations : While Pd catalysis is efficient for cyclopropanation, its failure in cross-coupling highlights the need for alternative metals (e.g., Ni, Cu) .
  • Biosynthetic Gaps : The enzymatic mechanism of aziridine formation in natural products remains underexplored compared to synthetic routes .

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